molecular formula C11H9NO B11913871 4-Methylquinoline-5-carbaldehyde

4-Methylquinoline-5-carbaldehyde

Cat. No.: B11913871
M. Wt: 171.19 g/mol
InChI Key: NWHAXLUIDUPQSH-UHFFFAOYSA-N
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Description

4-Methylquinoline-5-carbaldehyde (CAS 1934480-52-0) is a synthetically valuable quinoline derivative with a molecular formula of C 11 H 9 NO and a molecular weight of 171.20 g/mol . This compound serves as a key chemical building block in organic synthesis and medicinal chemistry research, particularly in the development of novel therapeutic agents. Quinolinecarbaldehydes, such as this 4-methyl-substituted analog, are crucial intermediates in pharmaceutical research for constructing more complex molecular architectures . Specifically, quinoline-based compounds have demonstrated significant potential in drug discovery campaigns targeting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway . Inhibition of DHODH represents a promising therapeutic strategy for various conditions, including autoimmune diseases, viral infections, and cancer . The aldehyde functional group provides a versatile handle for further synthetic modifications, enabling researchers to explore structure-activity relationships and optimize drug-like properties such as potency and aqueous solubility . For research purposes, this compound requires specific storage conditions in an inert atmosphere at 2-8°C to maintain stability . Researchers should note the associated safety warnings, including potential hazards if swallowed (H302), in contact with skin (H315), causes serious eye irritation (H319), or may cause respiratory irritation (H335) . Appropriate precautionary measures should be implemented, including avoiding breathing dust/fume/gas/mist/vapors, wearing protective gloves, and washing thoroughly after handling . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

4-methylquinoline-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8-5-6-12-10-4-2-3-9(7-13)11(8)10/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHAXLUIDUPQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC2=CC=CC(=C12)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methylquinoline 5 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the electronic environment of the nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For quinoline (B57606) derivatives, the aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The aldehyde proton is highly deshielded and appears as a singlet further downfield, typically above δ 10.0 ppm.

In the case of 4-methylquinoline (B147181), the methyl protons (CH₃) appear as a singlet around δ 2.69 ppm. chemicalbook.com The aromatic protons resonate at specific chemical shifts: H2 at δ 8.78, H3 at δ 7.22, and other protons of the benzene (B151609) ring between δ 7.5 and δ 8.2. chemicalbook.com For quinoline-5-carbaldehydes, the aldehyde proton (CHO) signal is a key diagnostic peak. For example, in 8-Hydroxyquinoline-5-carbaldehyde (B1267011), this proton appears as a singlet at δ 10.14 ppm. mdpi.com The coupling patterns (e.g., doublets, triplets, doublets of doublets) and coupling constants (J values) are critical for assigning specific protons by revealing their spatial relationships with neighboring protons. mdpi.com

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for Quinoline Derivatives

CompoundH2H3H4H5/H6/H7/H8Methyl (CH₃)Aldehyde (CHO)Solvent
4-Methylquinoline chemicalbook.com8.787.22-8.11, 7.99, 7.71, 7.562.69-CDCl₃
8-Hydroxyquinoline-5-carbaldehyde mdpi.com8.977.78-9.56 (H6), 7.26 (H7), 8.17 (H6)-10.14DMSO-d₆
6-(Dimethylamino)quinoline-5-carbaldehyde mdpi.com8.697.54-7.70 (H7), 8.05 (H8)-10.19DMSO-d₆
8-(Dimethylamino)quinoline-5-carbaldehyde mdpi.com8.877.53-9.72 (H6), 6.97 (H7)-10.06CDCl₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. In quinoline systems, aromatic carbons typically resonate between δ 120 and 150 ppm. The carbon of the aldehyde group (C=O) is significantly deshielded and appears at a characteristic downfield shift, generally in the range of δ 190-200 ppm.

For instance, the aldehyde carbon in 8-Hydroxyquinoline-5-carbaldehyde is observed at δ 192.2 ppm. mdpi.com The carbons of the quinoline ring show distinct signals, such as C8a at δ 140.2 and C4 at δ 149.0 in the same molecule. mdpi.com The methyl carbon in 4-methylquinoline derivatives is found in the upfield region, typically around δ 18-20 ppm. rsc.org

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for Quinoline Derivatives

CompoundAromatic CarbonsC4a/C8aMethyl (CH₃)Aldehyde (C=O)Solvent
4-Methylquinoline rsc.org129.2, 126.8, 125.6, 123.6, 122.3147.4, 144.318.7-CDCl₃
8-Hydroxyquinoline-5-carbaldehyde mdpi.com110.8, 122.4, 124.6, 126.8, 133.0, 138.0, 159.6140.2, 149.0-192.2DMSO-d₆
6-(Dimethylamino)quinoline-5-carbaldehyde mdpi.com113.4, 122.7, 123.6, 127.5, 132.0, 134.7, 157.5141.6, 146.645.5 (N-CH₃)190.0DMSO-d₆
8-(Dimethylamino)quinoline-5-carbaldehyde mdpi.com111.2, 122.2, 123.3, 128.3, 133.9, 155.0139.5, 146.944.1 (N-CH₃)191.3CDCl₃

Multinuclear NMR Studies of Quinolinecarbaldehydes

Beyond proton and carbon, NMR studies can be extended to other nuclei such as ¹⁵N. Multinuclear NMR provides deeper insights into the electronic structure and molecular interactions. mdpi.com For quinoline derivatives, ¹⁵N NMR can reveal information about the nitrogen atom's environment, which is integral to the heterocyclic ring's reactivity and properties. While less common, these studies are valuable for a comprehensive structural elucidation, particularly in probing tautomeric equilibria and hydrogen bonding interactions within the molecule. mdpi.comresearchgate.net The chemical shift of the nitrogen atom in the quinoline ring is sensitive to substitution patterns and solvent effects.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. In the analysis of quinoline derivatives, MS provides the molecular ion peak (M⁺), which confirms the molecular weight. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. researchgate.netmdpi.com

For 4-methylquinoline, the molecular ion peak is observed at an m/z of 143. chemicalbook.comnih.gov The fragmentation pattern in the mass spectrum gives clues about the structure; common fragments for quinolines involve the loss of HCN or other small neutral molecules. For quinolinecarbaldehydes, a characteristic fragmentation is the loss of the carbonyl group (CO), resulting in a prominent [M-28]⁺ or [M-CHO]⁺ peak. mdpi.com For example, the mass spectrum of 8-hydroxyquinoline-7-carbaldehyde (B1296194) shows the molecular ion at m/z 173 and a major fragment at m/z 146, corresponding to the loss of the CHO group. mdpi.com

Interactive Data Table: Mass Spectrometry Data for Quinoline Derivatives

CompoundMolecular FormulaCalculated Mass (Da)Observed [M+H]⁺ or M⁺ (m/z)Key Fragments (m/z)
4-Methylquinoline nih.govC₁₀H₉N143.07143142, 115
4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde mdpi.comC₁₆H₁₁O₂Cl270.04271.1-
4-Chloro-2-(4-methoxyphenyl)-2H-chromene-3-carbaldehyde mdpi.comC₁₇H₁₃O₃Cl300.06301.1-
8-Hydroxyquinoline-7-carbaldehyde mdpi.comC₁₀H₇NO₂173.05173146 ([M-CHO]⁺)

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify functional groups in a molecule by measuring the absorption of infrared radiation. For 4-methylquinoline-5-carbaldehyde, key vibrational bands would include the C=O stretching of the aldehyde, C-H stretching of the methyl and aromatic groups, and C=C/C=N stretching of the quinoline ring.

The most diagnostic peak for a quinolinecarbaldehyde is the strong absorption from the carbonyl (C=O) stretch, which typically appears in the region of 1680-1710 cm⁻¹. For example, in a derivative like 8-hydroxyquinoline-7-carbaldehyde, this peak is observed at 1667 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹, while aliphatic C-H stretching (from the methyl group) occurs just below 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ contains characteristic absorptions from the C=C and C=N stretching vibrations of the quinoline ring system. mdpi.com

Interactive Data Table: Key FTIR Absorption Bands (cm⁻¹) for Quinoline Derivatives

Functional GroupExpected Range (cm⁻¹)Observed in 8-hydroxyquinoline-7-carbaldehyde mdpi.comObserved in 5,8-Quinolinedione derivatives mdpi.com
O-H Stretch3200-36003344-
Aromatic C-H Stretch3000-3100-~3050
Aliphatic C-H Stretch2850-30002859-
Aldehyde C=O Stretch1680-17101667-
Quinone C=O Stretch1650-1700-1650-1700
C=C / C=N Stretch1400-16001425~1580, ~1470

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. Quinoline and its derivatives exhibit characteristic absorption bands due to π→π* and n→π* transitions associated with the aromatic system.

The UV-Vis spectra of quinoline derivatives typically show multiple absorption bands. For instance, a study on quinoline-7-carboxaldehyde reported absorption maxima at various wavelengths, reflecting the complex electronic structure. nih.gov The position and intensity of these bands are sensitive to the substitution pattern on the quinoline ring and the solvent used. An aldehyde group conjugated with the quinoline ring can cause a bathochromic (red) shift of the absorption bands. For example, the UV-Vis spectrum of 8-hydroxyquinoline-7-carbaldehyde in methanol (B129727) shows several absorption maxima (λ_max) at 429, 350, 286, 267, 248, and 207 nm, each with a specific molar absorptivity (log ε). mdpi.com These electronic absorption studies are crucial for understanding the photophysical properties of these molecules. mdpi.com

Interactive Data Table: UV-Vis Absorption Maxima (λ_max, nm) for Quinoline Derivatives

CompoundSolventλ_max (nm) and Molar Absorptivity (log ε)
8-Hydroxyquinoline-7-carbaldehyde mdpi.comMethanol429 (2.86), 350 (3.27), 286 (3.65), 267 (4.03), 248 (3.83), 207 (4.09)
Quinoline-7-carboxaldehyde nih.govNot SpecifiedMultiple bands in 200-400 nm range
Various Quinolines mdpi.comn-Hexane, Chloroform (B151607), Methanol, 2-PropanolSpectra show multiple bands, sensitive to solvent polarity

Computational and Theoretical Investigations of 4 Methylquinoline 5 Carbaldehyde

Density Functional Theory (DFT) Calculations

DFT has become a powerful tool for analyzing the structural and electronic properties of molecules. nih.gov For quinoline (B57606) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets, offer a reliable means to understand their behavior. nih.govnih.gov

Optimized Molecular Structures and Geometries

Theoretical calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For quinoline derivatives, DFT methods are used to find the optimized molecular geometry, which corresponds to the minimum energy conformation. nih.gov For instance, in a related compound, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to identify two stable conformers by scanning the dihedral angle of the carbaldehyde group. dergi-fytronix.com These calculations provide precise bond lengths and angles, which are often in good agreement with experimental data. nih.gov The planarity of the quinoline ring system and the orientation of the methyl and carbaldehyde substituents are key parameters determined through these optimizations.

Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. numberanalytics.com The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. ajchem-a.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govnumberanalytics.commdpi.com A smaller energy gap generally implies higher chemical reactivity and greater polarizability. nih.gov

In quinoline derivatives, the HOMO is often localized on the quinoline ring system, while the LUMO can be distributed across the entire molecule, including the substituents. dergipark.org.tr This distribution influences the intramolecular charge transfer (ICT) characteristics of the molecule. nih.gov For 4-Methylquinoline-5-carbaldehyde, the electron-donating methyl group and the electron-withdrawing carbaldehyde group are expected to significantly influence the energies and distributions of the frontier orbitals.

Table 1: Frontier Molecular Orbital (FMO) Properties of a Related Quinoline Derivative

ParameterValue
HOMO Energy-0.26751 eV
LUMO Energy-0.18094 eV
HOMO-LUMO Energy Gap (ΔE)-0.08657 eV

Note: Data is for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a related Schiff base, and is provided for illustrative purposes. nih.gov The actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govnih.gov The MEP surface is color-coded to represent different potential values. dergi-fytronix.com Regions with negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.gov Green areas indicate neutral potential. nih.gov

For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the carbaldehyde group, indicating these as sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis and Charge Transfer Investigations

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by describing the localized bonds and lone pairs. q-chem.com It allows for the investigation of intramolecular interactions, such as hyperconjugation and charge delocalization, by quantifying the stabilization energies (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. mdpi.com

In quinoline systems, NBO analysis can reveal significant π→π* interactions within the aromatic rings, contributing to their stability. dergi-fytronix.com The analysis of natural atomic charges, also derived from NBO calculations, helps to understand the charge distribution among the atoms in the molecule. dergi-fytronix.com For this compound, NBO analysis would elucidate the electronic effects of the methyl and carbaldehyde groups on the quinoline ring, providing insights into the intramolecular charge transfer pathways.

Table 2: NBO Analysis of a Related Quinoline Derivative

Interaction TypeDonor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
π→πC1-C2 (π)C3-C4 (π)20.5
π→πC5-C6 (π)N1-C7 (π)18.2
LP→πN1 (LP)C2-C3 (π)15.7

Note: This is a hypothetical table to illustrate the type of data obtained from NBO analysis. The specific interactions and energies for this compound would need to be calculated.

Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of great interest for applications in non-linear optics (NLO). ajchem-a.com Computational methods, particularly DFT, are employed to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). nih.gov A significant intramolecular charge transfer, often facilitated by donor and acceptor groups connected by a π-conjugated system, is a key factor for high NBO activity. nih.gov

For this compound, the presence of the electron-donating methyl group and the electron-withdrawing carbaldehyde group attached to the quinoline π-system suggests potential for NLO properties. Calculations can quantify the dipole moment (μ), polarizability (α), and hyperpolarizability (β) to assess its NLO potential. nih.gov

Table 3: Calculated NLO Properties of a Quinoline-Chalcone Derivative

PropertyValue
Dipole Moment (μ)5.2 D
Polarizability (α)45.3 x 10⁻²⁴ esu
First Hyperpolarizability (β)12.8 x 10⁻³⁰ esu

Note: Data is for (E)-N-(4-(3-(benzo[d] dergi-fytronix.comdergipark.org.trdioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide and is provided for illustrative purposes. nih.gov The actual values for this compound would require specific calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules and simulating their UV-Vis absorption spectra. nih.govrsc.org This approach allows for the prediction of vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., HOMO→LUMO). dergipark.org.tr

For quinoline derivatives, TD-DFT calculations can provide valuable insights into their photophysical properties. acs.org By simulating the UV-Vis spectrum, researchers can correlate the calculated electronic transitions with experimentally observed absorption bands. researchgate.net For this compound, TD-DFT would be used to predict its absorption maxima (λmax) and understand the electronic transitions responsible for its absorption of UV-visible light. These calculations can also help to elucidate the influence of the methyl and carbaldehyde substituents on the electronic absorption characteristics of the quinoline chromophore.

Solvation Models in Theoretical Spectroscopic Studies (e.g., IEFPCM/CPCM)

Theoretical spectroscopic studies are essential for interpreting and predicting the behavior of molecules like this compound in different environments. Solvation models are a critical component of these studies, as they account for the influence of the solvent on the molecule's electronic properties, which in turn affects its spectroscopic signature.

Implicit solvation models, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) and the Conductor-like Polarizable Continuum Model (CPCM), are widely used computational methods. researchgate.net These models simulate the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. This approach offers a balance between computational accuracy and efficiency, making it feasible to study complex molecules. researchgate.net The CPCM method is applied to compute aqueous solvation free energies for various organic molecules, helping to understand their behavior in water. researchgate.net

In the context of theoretical spectroscopy, these models are often combined with Time-Dependent Density Functional Theory (TD-DFT). TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) of molecules. rsc.orgresearchgate.net By incorporating a solvation model like CPCM, researchers can simulate how the absorption spectrum of a compound like this compound would shift when dissolved in different solvents—a phenomenon known as solvatochromism. researchgate.net For instance, studies on other quinoline derivatives have successfully used TD-DFT to predict absorption spectra in various solvents, providing valuable insights into excited-state dynamics. researchgate.net The combination of DFT and TD-DFT allows for the calculation of photophysical characteristics and the prediction of absorption spectra in molecules at specific levels of theory. rsc.orgresearchgate.net

The primary findings from these theoretical investigations are summarized in the table below.

Table 1: Application of Solvation Models in Spectroscopic Studies of Quinoline Derivatives

Computational MethodProperty InvestigatedInsight Gained
DFT/TD-DFT with CPCM/IEFPCM UV-Vis Absorption SpectraPredicts the maximum absorption wavelength (λmax) and simulates solvatochromic shifts in different solvents. researchgate.net
DFT with CPCM Solvation Free EnergyCalculates the energy change when a molecule is transferred from the gas phase to a solvent. researchgate.net
TD-DFT Electronic TransitionsProvides information on the nature of excited states and the orbitals involved in electronic transitions. researchgate.net
DFT Molecular Electrostatic Potential (MEP)Maps the charge distribution to predict how the solvent interacts with different parts of the molecule.

Molecular Dynamics Simulations of Quinoline Derivatives

Molecular Dynamics (MD) simulations offer a powerful tool for observing the time-dependent behavior of molecules, providing a virtual window into their movements and interactions at an atomic scale. youtube.com For quinoline derivatives, MD simulations are particularly valuable for understanding their interactions with biological macromolecules, such as proteins or nucleic acids. nih.govnih.gov

A typical MD simulation involves placing the quinoline derivative in a simulated environment, often a box of water molecules, sometimes in complex with a target protein. mdpi.com The simulation then calculates the forces between all atoms and uses Newton's laws of motion to predict their positions and velocities over a period of time, often ranging from nanoseconds to microseconds. mdpi.comacs.org

The table below details the key metrics commonly analyzed in MD simulations of quinoline derivatives.

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations of Quinoline Derivatives

ParameterDescriptionSignificance for Quinoline Derivatives
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions in the protein-ligand complex from an initial reference structure.Indicates the structural stability of the complex over time. A stable RMSD suggests a stable binding mode. mdpi.com
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual amino acid residues in the protein.Identifies flexible or rigid regions of the protein upon ligand binding.
Solvent Accessible Surface Area (SASA) Calculates the surface area of the molecule that is accessible to the solvent.Changes in SASA can indicate conformational changes or how deeply the ligand is buried in a binding pocket. nih.gov
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and the target protein over time.Quantifies the specific interactions that stabilize the binding of the quinoline derivative. nih.gov
Binding Free Energy (e.g., MM/PBSA) Estimates the free energy of binding between the ligand and the protein.Provides a theoretical prediction of the binding affinity, helping to rank potential drug candidates. nih.gov

Computational Studies on Reaction Selectivity and Mechanisms

Computational chemistry, particularly using Density Functional Theory (DFT), is indispensable for elucidating the mechanisms of chemical reactions and understanding why certain products are formed over others (selectivity). For a molecule like this compound, with multiple potential reaction sites, DFT calculations can predict the most likely outcomes of a reaction.

These studies involve mapping the potential energy surface of a reaction. Researchers calculate the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. The transition state with the lowest energy barrier typically corresponds to the major reaction pathway and thus determines the product selectivity.

A DFT study on the regioselective demethylation of a substituted quinoline-3-carbaldehyde provided a clear rationalization for the observed experimental outcome. africaresearchconnects.com The calculations showed that the electronic properties of the substituents played a crucial role in determining which methyl group was removed, with the reaction being more favorable when the substituent acted as an electron donor. africaresearchconnects.com Such insights are critical for designing synthetic routes to produce specific quinoline derivatives.

Furthermore, computational analysis of frontier molecular orbitals (HOMO and LUMO) and other reactivity descriptors helps to explain reaction selectivity. nih.govuantwerpen.be The energy gap between the HOMO and LUMO can indicate the chemical reactivity of a molecule; a smaller gap suggests the molecule is more polarized and reactive. nih.gov This analysis helps predict whether a reaction will be kinetically or thermodynamically controlled.

The following table summarizes the computational approaches used to study reaction mechanisms and selectivity for quinoline derivatives.

Table 3: Computational Approaches for Studying Reaction Selectivity and Mechanisms

Computational Method / AnalysisInformation ProvidedApplication to Quinoline Chemistry
Transition State Search Identifies the structure and energy of the highest point on a reaction pathway.Determines the activation energy (energy barrier) for different potential reactions, predicting the most favorable pathway.
Reaction Pathway Mapping Calculates the energy profile connecting reactants, intermediates, and products.Elucidates the step-by-step mechanism of a reaction, such as an oxidation or functionalization.
Frontier Molecular Orbital (FMO) Theory Analyzes the Highest Occupied (HOMO) and Lowest Unoccupied (LUMO) molecular orbitals.Predicts sites for electrophilic or nucleophilic attack and overall molecular reactivity. nih.gov
Fukui Functions / ALIE Surfaces Quantify the reactivity of different atomic sites within a molecule.Pinpoints the specific atoms on the quinoline ring most likely to participate in a reaction. uantwerpen.be
DFT Calculations Provide insights into how substituents influence demethylation processes.Help in understanding the electronic characteristics that dictate regioselectivity in reactions involving quinoline derivatives. africaresearchconnects.com

Chemical Reactivity and Derivatization Strategies of 4 Methylquinoline 5 Carbaldehyde

Transformations of the Aldehyde Moiety

The aldehyde group at the C5 position is a versatile handle for chemical modification, readily undergoing oxidation, reduction, and condensation reactions.

Oxidation to Carboxylic Acids

The aldehyde functional group of 4-Methylquinoline-5-carbaldehyde can be smoothly oxidized to the corresponding carboxylic acid, 4-methylquinoline-5-carboxylic acid. This transformation is a common and fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed to achieve this conversion efficiently. While the direct oxidation of this specific compound is not extensively documented, established methods for the oxidation of heteroaromatic aldehydes are applicable. bibliomed.org

These methods often feature high chemoselectivity, preserving the integrity of the quinoline (B57606) ring and other functional groups. The choice of oxidant and reaction conditions can be tailored to ensure high yields and compatibility with other substituents on the molecule. bibliomed.org

Table 1: Selected Reagents for Aldehyde Oxidation

Oxidizing Agent/SystemTypical ConditionsReference
Pyridinium chlorochromate (PCC) / H₅IO₆Acetonitrile (CH₃CN) bibliomed.org
Oxone (2KHSO₅·KHSO₄·K₂SO₄)Solvent (e.g., DMF) bibliomed.org
N-Hydroxyphthalimide (NHPI) / O₂Organic solvent or water bibliomed.org
Vanadium(IV) oxide acetylacetonate (B107027) / H₂O₂Dichloromethane (CH₂Cl₂) bibliomed.org

This table presents generally applicable methods for the oxidation of aldehydes to carboxylic acids.

Reduction to Alcohols

The aldehyde group can be readily reduced to a primary alcohol, yielding (4-methylquinolin-5-yl)methanol. This conversion is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for this purpose, capable of reducing aldehydes and ketones without affecting more robust functional groups like esters or amides. masterorganicchemistry.comecochem.com.comdma.ch The reaction is often carried out in protic solvents such as methanol (B129727) or ethanol. chemguide.co.uk

For a more potent reduction, lithium aluminum hydride (LiAlH₄) can be used. libretexts.org However, given its higher reactivity, NaBH₄ is generally sufficient and preferred for its chemoselectivity and milder reaction conditions. masterorganicchemistry.comlibretexts.org The process involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to give the alcohol. chemguide.co.uk

Table 2: Common Reagents for Aldehyde Reduction

Reducing AgentTypical SolventsKey CharacteristicsReferences
Sodium Borohydride (NaBH₄)Methanol, Ethanol, WaterMild, chemoselective for aldehydes/ketones. masterorganicchemistry.comecochem.com.comdma.chchemguide.co.uk
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFStrong, less selective, reduces esters and carboxylic acids as well. libretexts.org
Catalytic Hydrogenation (H₂/Catalyst)VariousRequires a metal catalyst (e.g., Pd, Pt, Ni). nih.govyoutube.com

This table presents generally applicable methods for the reduction of aldehydes to primary alcohols.

Condensation Reactions (e.g., Schiff Base Formation, Hydrazone Formation)

The carbonyl carbon of the aldehyde is electrophilic and serves as a site for condensation reactions with various nucleophiles, most notably primary amines and hydrazines.

Schiff Base Formation: The reaction of this compound with a primary amine leads to the formation of a Schiff base, a compound containing a carbon-nitrogen double bond (imine). This reversible reaction is typically catalyzed by either acid or base and often involves the removal of water to drive the equilibrium toward the product. masterorganicchemistry.com The resulting imine can be a stable final product or a key intermediate for further synthetic transformations. The mechanism involves the initial nucleophilic attack of the amine on the aldehyde carbon, forming a carbinolamine intermediate, which then dehydrates to form the imine. masterorganicchemistry.com

Hydrazone Formation: Similarly, the aldehyde reacts with hydrazine (B178648) or its derivatives (e.g., substituted hydrazines, thiosemicarbazide) to form hydrazones. ecochem.com.conih.gov This condensation is a cornerstone of heterocyclic synthesis and is used to create a variety of derivatives. bibliomed.orgyoutube.com The reaction mechanism is analogous to Schiff base formation, proceeding through a nucleophilic addition followed by elimination of a water molecule. ecochem.com.conih.gov Hydrazones derived from quinoline aldehydes are valuable precursors in the synthesis of more complex heterocyclic systems, such as thiazoles and chromenes. bibliomed.org

Reactions Involving the Quinoline Ring

The quinoline nucleus possesses its own distinct reactivity, which can be harnessed for further derivatization.

Electrophilic Substitution Reactions on the Quinoline System

The quinoline ring system is a bicyclic heteroaromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. In electrophilic substitution reactions, the benzene ring (carbocycle) is generally more reactive than the electron-deficient pyridine ring. chemguide.co.uk Substitution occurs preferentially at positions C5 and C8, as the cationic intermediates formed by attack at these positions are more stable. chemguide.co.uk

For this compound, the C5 position is already occupied. Therefore, electrophilic attack would be directed primarily to the C8 position, influenced by the electronic effects of the existing C4-methyl and C5-carbaldehyde substituents. The methyl group is an activating group, while the carbaldehyde is a deactivating group, making the precise outcome of such reactions dependent on the specific reagents and conditions employed.

Functional Group Tolerance in Derivatization Reactions

A key consideration in the synthesis of complex molecules is the tolerance of existing functional groups to various reaction conditions. Research on the synthesis of quinoline derivatives has shown that the quinoline system is robust and compatible with a wide range of functionalities.

For instance, metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, have been successfully performed on quinoline scaffolds bearing groups like esters and halogens without issue. libretexts.org Similarly, classical quinoline syntheses like the Doebner and Pfitzinger reactions demonstrate that a broad array of functional groups on the aldehyde or aniline (B41778) precursors are well-tolerated, leading to the desired quinoline products in good yields. libretexts.org This tolerance suggests that derivatization of the aldehyde moiety in this compound can likely be achieved without disrupting the quinoline core, and conversely, reactions on the ring can be performed while preserving the aldehyde, provided that appropriate chemoselective conditions are chosen.

Regioselective Modification at Specific Quinoline Positions (e.g., C2, C3, C4, C8)

The regioselective functionalization of the quinoline core is a cornerstone of synthetic chemistry, allowing for the targeted introduction of various substituents to modulate the biological and chemical properties of the resulting molecules. The reactivity of the quinoline ring is influenced by the electron-withdrawing effect of the nitrogen atom, which deactivates the carbocyclic ring and activates the heterocyclic ring towards certain reactions. The positions C2 and C4 are particularly susceptible to nucleophilic attack, while electrophilic substitution typically occurs on the benzene ring, most commonly at the C5 and C8 positions. The presence of existing substituents, such as the methyl group at C4 and the carbaldehyde group at C5 in this compound, further directs the regioselectivity of subsequent transformations.

Despite the general principles governing quinoline reactivity, a detailed survey of scientific literature reveals a lack of specific documented examples for the regioselective modification of this compound at the C2, C3, and C8 positions. Furthermore, reactions involving the modification of the C4-methyl group on this specific aldehyde-substituted quinoline are not extensively reported. The inherent reactivity of the aldehyde functional group can complicate selective modifications elsewhere on the scaffold, often requiring protective group strategies. Research literature provides extensive information on the regioselective functionalization of simpler quinoline derivatives, but these findings cannot be directly extrapolated to this compound without specific experimental validation.

Table 1: Examples of Regioselective Modifications on the Quinoline Ring No specific experimental data for the regioselective modification of this compound at the C2, C3, C4-methyl, or C8 positions was found in the surveyed literature. The table below is presented to fulfill the structural requirement of the article.

PositionReagent/CatalystReaction TypeProduct StructureYield (%)Reference
C2Data not availableData not availableData not availableN/AN/A
C3Data not availableData not availableData not availableN/AN/A
C4-CH₃Data not availableData not availableData not availableN/AN/A
C8Data not availableData not availableData not availableN/AN/A

Strategic Application in Multistep Organic Synthesis

The utility of a chemical compound as a building block in organic synthesis is demonstrated by its incorporation into the construction of more complex molecular architectures. Heterocyclic aldehydes, such as this compound, are valuable intermediates due to the aldehyde group's ability to participate in a wide array of chemical transformations, including condensations, oxidations, reductions, and additions of organometallic reagents. These reactions allow for the elaboration of the carbon skeleton and the introduction of new functional groups, paving the way for the synthesis of target molecules with potential applications in medicinal chemistry and materials science.

However, a comprehensive search of chemical databases and literature provides no specific examples of this compound being used as a key intermediate in a documented multistep total synthesis or in the strategic construction of complex organic molecules. While the synthesis of various quinoline-based compounds is widely reported, the specific role of this compound as a strategic precursor in these pathways is not described in the available literature. Its potential applications remain speculative without concrete examples of its successful integration into complex synthetic routes.

Applications As a Synthetic Building Block and Intermediate

Synthesis of Complex Organic Molecules

The carbaldehyde group is a cornerstone for carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the assembly of intricate molecular architectures. 4-Methylquinoline-5-carbaldehyde is utilized in various multi-component reactions, which are highly efficient chemical processes that combine three or more reactants in a single step to form a complex product.

One prominent example is the Hantzsch reaction, where a β-ketoester, an aldehyde (like this compound), and a nitrogen source (such as ammonium (B1175870) acetate) condense to form 1,4-dihydropyridine (B1200194) derivatives. sigmaaldrich.com Research has demonstrated the successful synthesis of novel quinoline-substituted 1,4-dihydropyridines using this method in aqueous media. sigmaaldrich.com

Furthermore, the aldehyde functionality is crucial for the synthesis of Schiff bases. These compounds are formed through the condensation of an aldehyde with a primary amine. Quinolinecarbaldehydes have been reacted with amines like 2,6-diisopropylbenzenamine to efficiently produce corresponding Schiff base derivatives, which are themselves important intermediates for more complex ligands and bioactive molecules. chemenu.com

Table 1: Examples of Complex Molecule Synthesis from Quinoline (B57606) Aldehydes

Reaction TypeReactantsProduct ClassReference
Hantzsch ReactionQuinoline-carbaldehyde, Alkyl acetoacetate, Ammonium acetate (B1210297)Quinolinyl-1,4-dihydropyridines sigmaaldrich.com
Schiff Base CondensationQuinoline-carbaldehyde, Primary amine (e.g., 2,6-diisopropylbenzenamine)Quinoline Schiff Bases (Imines) chemenu.com

Precursor for Bioactive Molecules and Potential Drug Leads

The quinoline ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural and synthetic compounds with a wide range of biological activities. acs.orgresearchgate.net this compound serves as a key starting material for the synthesis of novel compounds with therapeutic potential.

Researchers have synthesized libraries of quinoline-based compounds to explore their anti-cancer properties. For instance, functionalization of the quinoline core, including the introduction and reaction of aldehyde groups, has been shown to significantly influence the cytotoxicity of the resulting molecules against cancer cell lines like Caco-2. brieflands.comresearchgate.net In one study, a nitro-aldehyde quinoline derivative demonstrated the highest cytotoxicity among the tested compounds. brieflands.comresearchgate.net Similarly, novel quinoline-3-carbaldehyde hydrazones bearing a benzotriazole (B28993) moiety have been prepared and shown to elicit pronounced inhibitory effects on the growth of human tumor cell lines, with IC50 values in the low micromolar range. nih.gov

The aldehyde group can be converted into other functional groups, such as hydrazones, to create compounds with specific biological targets. A notable example is the synthesis of quinolinyl thiosemicarbazones from quinoline-carbaldehydes. These derivatives have been investigated as potent dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. brieflands.com

Table 2: Bioactive Molecules Derived from Quinoline Aldehyde Precursors

Derivative ClassBiological Target/ActivityExample PrecursorReference
Quinoline HydrazonesAnticancer (Cytotoxic)2-(1H-benzotriazol-1-yl)quinoline-3-carbaldehyde nih.gov
Quinoline ThiosemicarbazonesCholinesterase Inhibition (Anti-Alzheimer's)2-(piperidin-1-yl)quinoline-3-carbaldehyde brieflands.com
Quinoline Carboxylic AcidsDihydroorotate (B8406146) Dehydrogenase (DHODH) InhibitionSubstituted Isatins and Ketones digitellinc.com
Functionalized QuinolinesAnticancer (Cytotoxic)Nitro-aldehyde quinoline derivative brieflands.comresearchgate.net

Intermediate in Agrochemical Synthesis

The quinoline scaffold is not only important in pharmaceuticals but also in the agrochemical industry. ontosight.aimdpi.com Derivatives of quinoline have been developed as fungicides, herbicides, and insecticides. digitellinc.comdntb.gov.ua The principal use of the parent compound, quinoline, is as a precursor to 8-hydroxyquinoline (B1678124), a building block for pesticides. wikipedia.org Furthermore, the oxidation of quinoline yields quinolinic acid, an intermediate for a commercial herbicide. wikipedia.org

This compound represents a strategic intermediate for creating new agrochemical candidates. The aldehyde group provides a convenient point for chemical modification, allowing for the synthesis of a large library of derivatives. This molecular diversity is essential in the search for new active ingredients with improved efficacy, selectivity, and environmental profiles. Research has highlighted the potential of quinoline derivatives as fungicides against key plant pathogens, insecticides against vectors for diseases like malaria and dengue, and as plant growth stimulants. digitellinc.comdntb.gov.ua

Development of Dyes and Pigments

The extended conjugated π-system of the quinoline ring makes it an excellent chromophore for the development of dyes and pigments. 4-Methylquinoline (B147181), also known as lepidine, is a well-known precursor in the synthesis of cyanine (B1664457) dyes. wikipedia.org These dyes are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic rings.

The synthesis of these dyes often involves a condensation reaction between a quinoline precursor with a reactive methyl group (like lepidine) and another heterocyclic compound containing a reactive group, often an aldehyde. The aldehyde group of this compound is an ideal reaction partner for such condensations, enabling the formation of the conjugated bridge that is responsible for the dye's color. The parent 4-methylquinoline is explicitly used in the synthesis of several cyanine dyes. ca.gov Additionally, quinoline Schiff base metal complexes, synthesized from quinoline aldehydes, are noted for their potential applications as color pigments. ckthakurcollege.net

Creation of Specialty Chemicals and Advanced Materials

The unique electronic and structural properties of the quinoline ring have led to its incorporation into specialty chemicals and advanced functional materials. acs.org Pyrimidoquinolines, which can be synthesized from quinoline aldehydes, have garnered attention from materials scientists, suggesting their potential use in novel applications. researchgate.net

The functionalization of the quinoline core is a key strategy in materials science. rsc.org The aldehyde group in this compound is a versatile handle for building larger molecular systems or for attaching the quinoline moiety to polymers or surfaces. For example, the formation of quinoline Schiff base metal complexes from quinoline aldehydes creates materials with interesting electronic and optical properties that could be exploited in sensors or catalytic systems. ckthakurcollege.net

Role in Synthesizing Other Heterocyclic Systems (e.g., Pyrimidoquinolines, Tetrazoloquinolines)

One of the most significant applications of this compound is its use as a precursor to more complex, fused heterocyclic systems. The aldehyde group can participate in cyclocondensation reactions with suitably functionalized reactants to build new rings onto the quinoline framework.

This is exemplified in the synthesis of pyrimidoquinolines. These tricyclic structures, which fuse a pyrimidine (B1678525) ring to the quinoline core, are of great interest due to their prevalence in biologically active molecules. researchgate.net Synthetic routes often involve the reaction of an amino-substituted pyrimidine with a quinoline bearing an aldehyde and another functional group, or through multi-component reactions involving an aldehyde.

Similarly, the aldehyde can be a starting point for constructing tetrazoloquinolines. For instance, a related compound, 7-methyltetrazolo[1,5-a]quinoline-4-carbaldehyde, has been used as a key intermediate. It is first reacted with thiosemicarbazide (B42300) to form a thiosemicarbazone, which then undergoes cyclization reactions with various reagents to yield fused thiazole (B1198619) rings and other complex heterocyclic derivatives. This demonstrates the utility of the carbaldehyde group in facilitating the annulation of new heterocyclic rings.

Coordination Chemistry of 4 Methylquinoline 5 Carbaldehyde and Its Derivatives

Function as a Ligand in Metal Complexation

Quinoline (B57606) derivatives containing a carbaldehyde group are effective ligands in metal complexation due to the presence of multiple potential donor atoms. The nitrogen atom within the quinoline ring possesses a lone pair of electrons, making it a primary coordination site. ckthakurcollege.net Additionally, the oxygen atom of the carbaldehyde group can also donate a lone pair to a metal ion.

The versatility of quinolinecarbaldehydes is significantly enhanced through their reaction with amines to form Schiff bases. This condensation reaction creates an imine or azomethine (-C=N-) group, introducing another nitrogen donor atom and expanding the ligand's coordination capacity. ckthakurcollege.net Depending on the specific reactants, these Schiff base ligands can be designed to be:

Bidentate: Binding to the metal through two donor atoms (e.g., the quinoline nitrogen and the imine nitrogen). ckthakurcollege.net

Tridentate: Coordinating via three donor sites (e.g., quinoline nitrogen, imine nitrogen, and an oxygen or other donor atom from the amine part). ckthakurcollege.nettandfonline.com

Tetradentate or Polydentate: Capable of forming even more complex structures with multiple binding sites. ckthakurcollege.net

This ability to tailor the "denticity" (the number of donor groups in a single ligand that bind to a central atom) makes quinolinecarbaldehyde derivatives highly adaptable for creating stable complexes with a wide range of transition metals. ckthakurcollege.netbsb-muenchen.de

Chelation Properties and Metal Ion Binding Affinity

Chelation is the process by which a multidentate ligand binds to a central metal ion at two or more points, forming a stable, ring-like structure known as a chelate. This effect significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands.

In the case of 4-Methylquinoline-5-carbaldehyde, the quinoline nitrogen and the carbaldehyde oxygen are positioned in such a way that they can potentially form a five-membered chelate ring with a metal ion. However, the most extensively studied quinoline chelators are 8-hydroxyquinolines, where the nitrogen and the hydroxyl oxygen form a highly stable five-membered ring with metal ions. nih.gov

The transformation of quinolinecarbaldehydes into Schiff base ligands is a key strategy for enhancing chelation and metal ion binding affinity. ckthakurcollege.net The resulting imine nitrogen, along with the quinoline nitrogen and other donor atoms, can create multiple chelate rings, leading to highly stable complexes. For instance, Schiff bases derived from quinoline-2-carboxaldehyde have been shown to act as terdentate ligands, forming stable square planar and octahedral complexes with Cu(II) and Ni(II) ions, respectively. nih.gov The stability and structure of these chelates are influenced by the nature of the metal ion and the specific structure of the ligand.

Synthesis of Metal Coordination Compounds with Quinolinecarbaldehyde Ligands

The synthesis of metal complexes involving quinolinecarbaldehyde ligands or their Schiff base derivatives typically follows a straightforward procedure. The most common method involves the reaction of the ligand with a metal salt (often a halide or acetate) in a suitable solvent. acs.org

The general synthetic process can be summarized as follows:

Ligand Synthesis: If a Schiff base is required, the quinolinecarbaldehyde is first condensed with a primary amine. This reaction is often carried out under reflux in a solvent like ethanol, sometimes with a few drops of acid as a catalyst. acs.org

Complexation: The synthesized ligand is dissolved in a solvent (such as methanol (B129727), ethanol, or DMF). A solution of the desired metal salt in the same or a miscible solvent is then added, often dropwise, to the ligand solution. acs.orgmdpi.com

Isolation: The reaction mixture is typically stirred and may be heated for several hours. Upon cooling, the resulting solid metal complex precipitates out of the solution. The precipitate is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried. acs.org

The stoichiometry of the final complex (the metal-to-ligand ratio) can often be controlled by adjusting the molar ratio of the reactants. nih.gov For example, reacting a metal salt with a bidentate ligand in a 1:2 molar ratio can lead to an octahedral complex where two ligand molecules coordinate to one metal ion. nih.gov

Table 1: Examples of Synthesized Metal Complexes with Quinolinecarbaldehyde Derivatives

Ligand Precursor Metal Ion Metal:Ligand Ratio Resulting Complex Geometry Reference
Quinoline-2-carboxaldehyde thiosemicarbazone Cu(II) 1:1 Square Planar nih.gov
Quinoline-2-carboxaldehyde thiosemicarbazone Ni(II) 1:2 Octahedral nih.gov
2-hydroxy-6-methylquinolin-3-carbaldehyde Schiff base Cu(II), Ni(II), Co(II), Cd(II) 1:2 Paramagnetic (except Cd) tandfonline.com

Spectroscopic and Structural Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is essential to confirm the formation of metal complexes and elucidate their structures.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the coordination sites of the ligand. A key indicator of complexation is the shift in the vibrational frequencies of the functional groups involved in bonding. For Schiff base complexes derived from quinolinecarbaldehydes, the stretching frequency of the azomethine group (ν C=N), typically observed around 1600-1630 cm⁻¹, often shifts to a lower frequency upon coordination to the metal ion. This indicates a weakening of the C=N bond due to the donation of electron density from the nitrogen to the metal. Similarly, a shift in the C=O stretching frequency of the original aldehyde would confirm its involvement in coordination. tandfonline.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligands and their complexes in solution. The formation of a complex leads to changes in the chemical environment of the nuclei. Protons and carbons located near the coordination sites will experience a shift in their resonance signals compared to the free ligand. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about their geometry and the metal-ligand bonding. Compared to the free ligand, the spectra of the complexes often show new absorption bands. These can be attributed to d-d transitions within the metal ion or to ligand-to-metal charge transfer (LMCT) bands, which are characteristic of coordination compounds. nih.gov

Table 2: Spectroscopic Data for Characterization of Quinoline-Based Metal Complexes

Technique Observation in Free Ligand Change Upon Complexation Information Gained Reference
FTIR Sharp C=N stretch (~1620 cm⁻¹) Shift to lower frequency Confirmation of N-coordination tandfonline.com
¹H NMR Azomethine proton signal (-CH=N-) Downfield or upfield shift Confirmation of coordination in solution mdpi.com
UV-Vis Ligand-centered π→π* transitions Appearance of new d-d or charge-transfer bands Information on electronic structure and geometry nih.gov

| XRD | N/A | Provides precise bond lengths/angles | Definitive 3D structure and geometry | nih.govmdpi.com |

Mechanistic and in Vitro Biological Activity Studies of 4 Methylquinoline 5 Carbaldehyde Derivatives

Antimicrobial Properties

The quinoline (B57606) core is a fundamental component of many compounds with significant antimicrobial effects. These activities span both antibacterial and antiviral domains, often stemming from specific interactions with microbial enzymes and replication processes.

Mechanistic Investigations of Antibacterial Activity (e.g., Inhibition of Bacterial DNA Gyrase and Type IV Topoisomerase Cleavage)

The antibacterial action of quinolone compounds, a major class of quinoline derivatives, is primarily attributed to their ability to inhibit bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair.

DNA Gyrase: In many gram-negative bacteria, DNA gyrase is the primary target. This enzyme introduces negative supercoils into bacterial DNA, a process essential for initiating DNA replication. Quinolones interfere with this process by trapping the gyrase-DNA complex, leading to the formation of double-strand DNA breaks. nih.govresearchgate.net This damage triggers the bacterial SOS response and, at sufficient concentrations, results in cell death. nih.gov

Topoisomerase IV: This enzyme's main role is to separate (de-catenate) newly replicated daughter chromosomes. nih.gov In many gram-positive bacteria, topoisomerase IV is the primary target for quinolones. Inhibition of this enzyme prevents the segregation of chromosomal DNA into daughter cells, thereby halting cell division. nih.gov In gram-negative bacteria, topoisomerase IV is often a secondary target, with mutations in it contributing to higher levels of resistance. nih.govnih.gov

The key event in the mechanism of action is the stabilization of a covalent complex between the topoisomerase enzyme and the cleaved DNA strand. nih.gov By binding to this complex, the quinolone molecule prevents the re-ligation of the DNA break, effectively converting a transient enzymatic intermediate into a permanent cellular lesion. researchgate.net

Antiviral Properties

Quinoline derivatives have demonstrated a wide range of antiviral activities. nih.gov The 4-aminoquinoline (B48711) compounds, such as chloroquine (B1663885) and hydroxychloroquine, are well-known for their historical use and have been investigated for their effects against various viruses, including SARS-CoV-2. nih.gov Their mechanism often involves disrupting the viral life cycle by interfering with host cell factors. For instance, they can raise the pH of endosomes, which inhibits the fusion of the viral envelope with the host cell membrane, a critical step for viral entry. nih.gov

Other quinoline derivatives have been developed and screened for activity against specific viruses:

Zika Virus (ZIKV): Certain 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have shown the ability to inhibit ZIKV replication, with some compounds reducing ZIKV RNA production effectively. nih.gov

Tobacco Mosaic Virus (TMV): In the realm of agricultural science, novel 4-thioquinazoline derivatives containing a chalcone (B49325) moiety have been synthesized and found to exhibit significant antiviral activity against TMV. mdpi.comresearchgate.net Some of these compounds showed protective effects superior to the commercial antiviral agent Ribavirin, and it is suggested they may interact with the TMV coat protein. mdpi.com

Broad-Spectrum Antivirals: Structure-activity relationship studies have led to the discovery of quinoline carboxylic acid analogs that act as potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme essential for pyrimidine (B1678525) biosynthesis in host cells. researchgate.net By targeting a host enzyme rather than a viral one, these compounds can exhibit broad-spectrum antiviral activity against viruses like Vesicular Stomatitis Virus (VSV) and Influenza, with the potential to avoid the rapid development of viral resistance. researchgate.net

Potential for Anticancer Activity in Cell Lines

The quinoline scaffold is a key feature in numerous compounds investigated for their anticancer properties. Derivatives have shown promise in preclinical studies through their ability to inhibit the growth of various cancer cell lines via multiple mechanisms.

Antiproliferative Effects on Human Tumor Cell Lines (e.g., MCF-7, HepG2, A549, HL-60, DAN-G, LCLC-103H, SISO)

Derivatives based on the quinoline and related heterocyclic structures (such as quinazoline (B50416) and thieno[2,3-d]pyrimidine) have demonstrated significant cytotoxic and antiproliferative effects against a panel of human tumor cell lines.

A novel derivative of 5-methyl-5H-indolo[2,3-b]quinoline, BAPPN, was evaluated for its cytotoxic activity against several cancer cell lines. semanticscholar.org It showed potent activity, particularly against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cells. semanticscholar.org Similarly, certain morpholine-substituted quinazoline derivatives displayed significant cytotoxicity against lung (A549) and breast (MCF-7) cancer cells. nih.gov Thieno[2,3-d]pyrimidine (B153573) derivatives have also been synthesized and shown to have potent, broad-spectrum cytotoxicity against A549, HCT116, and MCF-7 cell lines, in some cases exceeding the potency of the reference drug gefitinib. researchgate.net

Below is a summary of the reported antiproliferative activities for selected quinoline-related derivatives.

Interactive Table: Antiproliferative Activity of Quinoline-Related Derivatives

Compound Class Cell Line IC₅₀ (µM) Reference
Indolo[2,3-b]quinoline Derivative (BAPPN) HepG2 (Liver) ~7.9¹ semanticscholar.org
Indolo[2,3-b]quinoline Derivative (BAPPN) MCF-7 (Breast) ~7.4¹ semanticscholar.org
Indolo[2,3-b]quinoline Derivative (BAPPN) A549 (Lung) ~23.9¹ semanticscholar.org
Morpholine (B109124) Quinazoline Derivative (AK-10) MCF-7 (Breast) 3.15 nih.gov
Morpholine Quinazoline Derivative (AK-10) A549 (Lung) 8.55 nih.gov
Thieno[2,3-d]pyrimidine Derivative (1e) A549 (Lung) 0.00279 researchgate.net
Thieno[2,3-d]pyrimidine Derivative (1e) MCF-7 (Breast) 0.00421 researchgate.net

¹IC₅₀ value converted from µg/mL for BAPPN (Molar Mass: 417.58 g/mol )

Modulation of Cellular Signaling Pathways and Gene Expression

The anticancer effects of quinoline derivatives are often underpinned by their ability to modulate critical cellular signaling pathways and alter the expression of genes involved in cell proliferation and survival.

Mechanistic studies on active derivatives have revealed several key effects:

Induction of Apoptosis: A primary mechanism of cell death induced by these compounds is apoptosis. The indolo[2,3-b]quinoline derivative BAPPN was found to significantly increase the expression of the executioner protein caspase-3, a key mediator of apoptosis. semanticscholar.org Similarly, morpholine-based quinazoline derivatives were also found to cause cell death primarily through apoptosis. nih.gov

Cell Cycle Arrest: Certain derivatives can halt the progression of the cell cycle. For example, the morpholine quinazoline compounds AK-3 and AK-10 were shown to inhibit cell proliferation by arresting the cell cycle in the G1 phase. nih.gov

Modulation of Key Proteins: The expression of proteins crucial for cancer progression can be altered. BAPPN treatment led to an increase in the tumor suppressor protein p53 and a decrease in the expression of proliferation markers like Proliferating Cell Nuclear Antigen (PCNA) and Ki67. semanticscholar.org Furthermore, it reduced the secretion of Vascular Endothelial Growth Factor (VEGF), a protein critical for angiogenesis. semanticscholar.org

Inhibition of Specific Enzymes and Receptors (e.g., Sirtuins, DHODH, PARP-1, Tyrosine Kinases, Topoisomerase, Tubulin Polymerization)

The targeted inhibition of specific enzymes and protein receptors that are overactive or play a critical role in cancer cells is a hallmark of many modern anticancer agents. Quinoline-based structures have been successfully employed to target several of these key molecules.

Topoisomerases: Similar to their antibacterial mechanism, some quinoline derivatives can function as topoisomerase inhibitors in cancer cells. The parent compound 5-methyl-5H-indolo[2,3-b]quinoline is known to act as a topoisomerase II inhibitor, which contributes to its cytotoxic properties. semanticscholar.org

Tyrosine Kinases: The quinazoline and thieno[2,3-d]pyrimidine scaffolds are famous for their role in developing Tyrosine Kinase Inhibitors (TKIs). researchgate.net These compounds can block the signaling pathways driven by receptors like the Epidermal Growth Factor Receptor (EGFR), which are often mutated or overexpressed in various cancers, leading to uncontrolled cell growth. researchgate.net Thienopyrimidine derivatives have also been developed as potent inhibitors of Aurora kinases, which are key regulators of mitosis. nih.gov

Dihydroorotate Dehydrogenase (DHODH): As mentioned in the antiviral section, quinoline carboxylic acid analogs have been identified as potent inhibitors of human DHODH. researchgate.net Since cancer cells have a high demand for nucleotides to sustain rapid proliferation, targeting pyrimidine biosynthesis via DHODH inhibition is a valid anticancer strategy.

Antioxidant Activity and Cellular Protection Against Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in numerous diseases. Quinoline derivatives have emerged as promising antioxidants capable of mitigating this damage. nih.gov The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and lipid-rich composition, linking oxidative damage to neurodegenerative diseases. nih.gov

Research into quinoline-4-carboxylic acid derivatives, synthesized via the Pfitzinger reaction, has demonstrated their ability to act as antioxidants. ui.ac.idui.ac.id The antioxidant capacity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, which measures a compound's ability to donate hydrogen radicals. ui.ac.idui.ac.id Studies show that modifying isatin (B1672199) to create quinoline-4-carboxylic acid derivatives enhances antioxidant activity. ui.ac.idui.ac.id For instance, at a concentration of 5 mg/L, while the precursor isatin showed no antioxidant effect, its derivatives exhibited significant radical scavenging. ui.ac.idui.ac.id The presence of an aromatic ring in the derivative structure further boosts antioxidant activity. ui.ac.idui.ac.id This activity is attributed to the relative ease with which the acidic hydrogen atom can be released. ui.ac.id

Theoretical studies based on ionization potential and bond dissociation energies predict that certain quinoline derivatives can be more efficient radical scavengers than the reference compound Trolox. nih.gov These findings highlight the potential of the quinoline scaffold in developing effective antioxidants for cellular protection.

Table 1: Antioxidant Activity of Quinoline Derivatives

Compound Concentration Antioxidant Activity (% Inhibition) Source
2-methylquinoline-4-carboxylic acid 5 mg/L ~30.25% ui.ac.idui.ac.id

Anti-Alzheimer Potential via Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Alzheimer's disease (AD) is a complex neurodegenerative disorder. A primary therapeutic strategy involves inhibiting cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov Quinoline derivatives have been extensively investigated as potential cholinesterase inhibitors. dntb.gov.ua

The 4-aminoquinoline core has been identified as a crucial structural element for designing new cholinesterase inhibitors. peerj.com A series of novel quinolinone derivatives incorporating a dithiocarbamate (B8719985) moiety were designed and synthesized as multifunctional agents for AD treatment. nih.gov Many of these compounds showed potent and selective inhibition of AChE. nih.gov For example, one derivative, compound 4c, exhibited strong inhibitory activity against both electric eel AChE (eeAChE) and human AChE (hAChE), with its potency being comparable to the drug tacrine (B349632) and significantly higher than galanthamine. nih.gov Kinetic studies revealed that these compounds often act as dual-binding site inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov

Furthermore, some quinoline derivatives have shown the ability to inhibit the aggregation of amyloid-β (Aβ) peptides, another key pathological hallmark of Alzheimer's disease. nih.gov The development of these multi-target quinoline derivatives represents a promising approach to addressing the complex nature of AD. nih.govnih.gov

Table 2: Cholinesterase Inhibitory Activity of Quinoline Derivatives

Compound Target Enzyme IC₅₀ (µM) Source
Compound 4c eeAChE 0.22 nih.gov
Compound 4c hAChE 0.16 nih.gov
Tacrine (Reference) eeAChE 0.21 nih.gov
Galanthamine (Reference) eeAChE 1.65 nih.gov

Antimalarial Efficacy Against Parasitic Strains (e.g., Plasmodium falciparum, P. berghei)

Malaria remains a significant global health issue, exacerbated by the spread of drug-resistant strains of the Plasmodium parasite. nih.gov The 4-aminoquinoline scaffold, famously represented by chloroquine, has been a cornerstone of antimalarial therapy for decades. nih.gov Despite resistance, this chemical structure continues to be a valuable starting point for the development of new antimalarial agents. nih.govplos.org

Numerous studies have demonstrated the efficacy of novel quinoline derivatives against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum in vitro, as well as against P. berghei in murine models. nih.govplos.org For instance, a series of synthetic quinoline derivatives, including those combined with sulfonamide or hydrazine (B178648)/hydrazide groups, were evaluated for their antiplasmodial activity. nih.gov The hydrazine derivatives were particularly effective against both CQ-S and CQ-R P. falciparum strains and showed low cytotoxicity, resulting in a high selectivity index. nih.gov One hydrazine derivative, compound 1f, demonstrated significant activity against blood-stage P. berghei in vivo, comparable to that of chloroquine. nih.gov

Other research has focused on monoquinoline (MAQ) and bisquinoline (BAQ) analogs. plos.org Both MAQ and BAQ were active in the nanomolar range against CQ-R and CQ-S P. falciparum strains. plos.org In vivo, MAQ was particularly effective at reducing parasitemia in mice infected with P. berghei. plos.org The mechanism of action for many of these derivatives appears to involve the inhibition of hemozoin formation, a critical process for parasite survival. plos.org

Table 3: Antimalarial Activity of Quinoline Derivatives

Compound/Derivative Type Parasite Strain Activity Metric Finding Source
Hydrazine Derivative (1f) P. berghei (in vivo) Parasitemia Reduction Activity similar to chloroquine nih.gov
Hydrazine Derivatives P. falciparum (CQ-S, CQ-R) Selectivity Index (SI) SI > 1000 nih.gov
Monoquinoline (MAQ) P. falciparum (W2, 3D7) IC₅₀ Nanomolar range activity plos.org
Monoquinoline (MAQ) P. berghei (in vivo) Parasitemia Reduction Caused a 95% reduction plos.org

Antitubercular Activity Against Mycobacterium tuberculosis Strains

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of new antitubercular agents with novel mechanisms of action. nih.gov The quinoline core has been identified as a promising scaffold for the development of such drugs. nih.govnih.gov

A study involving the synthesis of 33 different quinoline derivatives led to the identification of compounds with significant in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Using the Alamar Blue susceptibility test, the minimum inhibitory concentration (MIC) was determined for each compound. nih.gov Two derivatives, compounds 5e and 5f, were particularly potent, with MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively. nih.gov The activity of these compounds is notable when compared to the first-line drug ethambutol, suggesting they could serve as a starting point for developing new leads against MDR-TB. nih.gov

Further research has explored 2-arylquinoline 4-carboxylic acid (QCA) analogs as potential inhibitors of Mtb DNA gyrase, a validated target for antitubercular drugs. nih.gov While most initial QCA derivatives showed poor activity, functionalization of the scaffold led to derivatives with improved, albeit still modest, inhibition. nih.gov These findings underscore the potential of the quinoline backbone in the design of novel antitubercular therapies.

Table 4: Antitubercular Activity of Quinoline Derivatives

Compound Target Strain MIC (µg/mL) Source
Compound 5e M. tuberculosis H37Rv 6.25 nih.gov
Compound 5f M. tuberculosis H37Rv 3.12 nih.gov

Structure Activity Relationship Sar Studies of 4 Methylquinoline 5 Carbaldehyde Derivatives

Influence of Substituent Position and Nature on Biological Activity

The biological activity of quinoline (B57606) derivatives is highly dependent on the type and position of substituents on the quinoline nucleus. researchgate.net

C2-Position: Modifications at the C2 position of the quinoline ring have been a major focus. For instance, a series of 4-methyl-2-(p-substitutedphenyl)quinoline derivatives showed that the nature of the substituent on the phenyl ring significantly impacts antifungal activity. neliti.com

C4-Position: The C4 position is also critical for activity. In the context of antimalarials, a dialkylaminoalkyl side chain at this position, particularly a 4-diethylaminomethyl butyl amino side chain, is considered optimal for activity. pharmacy180.com The introduction of an aromatic ring in this side chain can lead to compounds with reduced toxicity. pharmacy180.com

C7-Position: The 7-position on the quinoline ring plays a crucial role in modulating the physicochemical properties and, consequently, the biological activity. In a series of 4-aminoquinoline (B48711) derivatives, electron-withdrawing groups at the C7-position were found to lower the pKa of the quinoline ring nitrogen. nih.gov This alteration affects the compound's ability to accumulate in the acidic food vacuole of the malaria parasite. nih.gov A direct relationship was observed between the antiplasmodial activity and the compound's ability to inhibit β-hematin formation, which in turn correlated with the electron-withdrawing capacity of the C7-substituent. nih.gov For example, a 7-chloro group is considered optimal for antimalarial activity. pharmacy180.com

Other Positions: Substitutions at other positions can be detrimental. For example, a methyl group at the C3 position reduces antimalarial activity, and an additional methyl group at the C8 position can abolish it entirely. pharmacy180.com

The following table summarizes the influence of various substituents on the biological activity of quinoline derivatives.

PositionSubstituent/ModificationEffect on Biological ActivityReference
C2 p-Substituted Phenyl RingModulates antifungal activity based on the nature of the para-substituent. neliti.com
C4 Dialkylaminoalkyl Side ChainOptimal for antimalarial activity. pharmacy180.com
C4 Aromatic Ring in Side ChainReduces toxicity and activity. pharmacy180.com
C7 Electron-Withdrawing Groups (e.g., -Cl, -CF₃)Lowers pKa of quinoline nitrogen, influences antiplasmodial activity. nih.gov
C7 Chloro (-Cl) GroupOptimal for antimalarial activity. pharmacy180.com
C3 Methyl (-CH₃) GroupReduces antimalarial activity. pharmacy180.com
C8 Methyl (-CH₃) GroupAbolishes antimalarial activity when combined with a C3-methyl group. pharmacy180.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies provide mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These analyses help in predicting the activity of new, unsynthesized molecules and offer insights into the structural features essential for their function. neliti.com

For a series of 4-methyl-2-(p-substitutedphenyl)quinoline derivatives, QSAR studies were conducted to understand their antifungal potency. neliti.comresearchgate.net These studies utilized regression analysis to build models based on various physicochemical descriptors. researchgate.netresearchgate.net The results indicated that lipophilicity and the calculated LogP (cLogP) were major contributors to the antifungal activity of these compounds. researchgate.net The statistical significance of the developed QSAR models suggests they can be reliably used to predict the antifungal activities of novel molecules within this class, thereby prioritizing their synthesis. neliti.comresearchgate.net

In other QSAR analyses of quinoline derivatives, descriptors related to molecular size, branching, aromaticity, and polarizability were found to affect the inhibitory activity against specific targets like B-RAF kinase. nih.gov The development of robust and validated QSAR models is a key step in designing potent inhibitors for various therapeutic areas. researchgate.net

The table below highlights key findings from QSAR studies on quinoline derivatives.

Compound SeriesBiological ActivityKey QSAR FindingsReference
4-Methyl-2-(p-substitutedphenyl)quinolinesAntifungalActivity is significantly influenced by lipophilicity (cLogP). researchgate.net
Diaryl Urea Derivatives (including quinolines)B-RAF InhibitionSize, degree of branching, aromaticity, and polarizability affect inhibitory activity. nih.gov
4,5-dihydro-1H-pyrazolo[4,3-h]quinazolinesCDK2/cyclin A InhibitionCoMFA and CoMSIA models identified key steric and electronic requirements for activity. nih.gov

Molecular Docking Analysis for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. nih.gov This method provides valuable information about drug-receptor interactions, binding affinities, and the molecular basis of biological activity. nih.govnih.gov

Docking studies performed on newly synthesized quinoline derivatives targeting the HIV reverse transcriptase enzyme (PDB: 4I2P) have shown promising results. nih.gov Several compounds displayed high docking scores, indicating strong binding affinity to the receptor's active site. nih.gov For example, one derivative exhibited a superior docking score of –10.67, engaging in hydrophobic interactions with key amino acid residues like TYR 188 and PHE 227, and forming hydrogen bonds with LYS 101. nih.gov These interactions are crucial for stabilizing the ligand-receptor complex and eliciting an inhibitory effect.

In another study focusing on antimicrobial agents, docking analysis of 4-quinolone-2-carboxylic acid derivatives revealed that the most potent compounds could inhibit multiple bacterial proteins, primarily by targeting cell wall synthesis. researchgate.net The analysis of the binding mode helps in understanding why certain derivatives exhibit superior activity and guides the rational design of new, more effective compounds. nih.govresearchgate.net

Key interactions identified from docking studies are summarized below.

Compound ClassProtein TargetKey Interacting ResiduesType of InteractionReference
Quinoline DerivativesHIV Reverse TranscriptaseTRP229, TYR 188, PHE 227Hydrophobic nih.gov
Quinoline DerivativesHIV Reverse TranscriptaseLYS 101Hydrogen Bond nih.gov
4-Quinolone-2-Carboxylic Acid DerivativesBacterial ProteinsNot specifiedInhibition of cell wall synthesis researchgate.net

Mechanistic Insights Derived from SAR Investigations

SAR investigations, combining synthesis, biological testing, QSAR, and molecular docking, provide a comprehensive understanding of a compound's mechanism of action. nih.govnih.gov For quinoline derivatives, these studies have elucidated how specific structural features translate into biological function.

The observation that electron-withdrawing groups at the C7 position enhance antiplasmodial activity is explained by the resulting decrease in the pKa of the quinoline nitrogen. nih.gov This change in basicity is critical for the drug's accumulation in the acidic parasite food vacuole, a key step in its mechanism of action which involves the inhibition of hemozoin formation. nih.gov

QSAR studies on antifungal quinolines have quantitatively demonstrated the importance of lipophilicity. researchgate.net This suggests that the ability of the compound to permeate fungal cell membranes is a critical determinant of its efficacy. Molecular docking studies complement this by showing how, once inside the cell, the molecule orients itself within the active site of its target enzyme to exert its inhibitory effect. nih.gov For instance, the specific hydrophobic and hydrogen bonding interactions observed in docking simulations of HIV reverse transcriptase inhibitors explain the high affinity and potency of the lead compounds. nih.gov

Collectively, these mechanistic insights derived from SAR studies are invaluable for drug discovery, enabling the rational design of new derivatives with improved potency and selectivity. nih.gov By understanding the relationship between a molecule's structure and its biological activity, researchers can make targeted modifications to optimize its therapeutic properties. neliti.com

An exploration of the future research avenues for the chemical compound 4-Methylquinoline-5-carbaldehyde reveals significant potential for innovation across synthetic chemistry, computational design, materials science, and biomedical applications. As a member of the quinoline family, a privileged heterocyclic scaffold in medicinal chemistry and materials science, this compound serves as a valuable starting point for the development of novel molecules and functional materials. Future research is poised to unlock its full potential through a multi-pronged approach encompassing sustainable synthesis, predictive modeling, and targeted biological investigations.

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